

# Jatrorrhizine: A Technical Guide to Its Pharmacological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Jatrorrhizine hydroxide

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## Abstract

Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a key bioactive compound isolated from medicinal plants such as *Coptis chinensis* and *Phellodendron chinense*. Traditionally used in medicine for treating a variety of ailments, modern pharmacological studies have substantiated its therapeutic potential across several domains. This technical guide provides an in-depth overview of the pharmacological properties of jatrorrhizine, with a focus on its anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial activities. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the molecular mechanisms and signaling pathways modulated by this promising natural compound.

## Introduction

Jatrorrhizine ( $C_{20}H_{20}NO_4$ ) is a quaternary ammonium salt from the protoberberine group of alkaloids.[1] It is recognized for a wide range of biological activities, including but not limited to, anti-cancer, anti-diabetic, anti-obesity, hypolipidemic, antimicrobial, and anti-inflammatory effects.[2][3] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and molecular targets, making it a compound of significant interest for drug discovery and development.[1] This document serves as a comprehensive resource, consolidating quantitative efficacy data and methodological details to support further research and application.

## Anti-Cancer Properties

Jatrorrhizine exhibits significant anti-proliferative and anti-metastatic effects across various cancer cell lines. Its mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth and invasion.[\[1\]](#)[\[4\]](#)

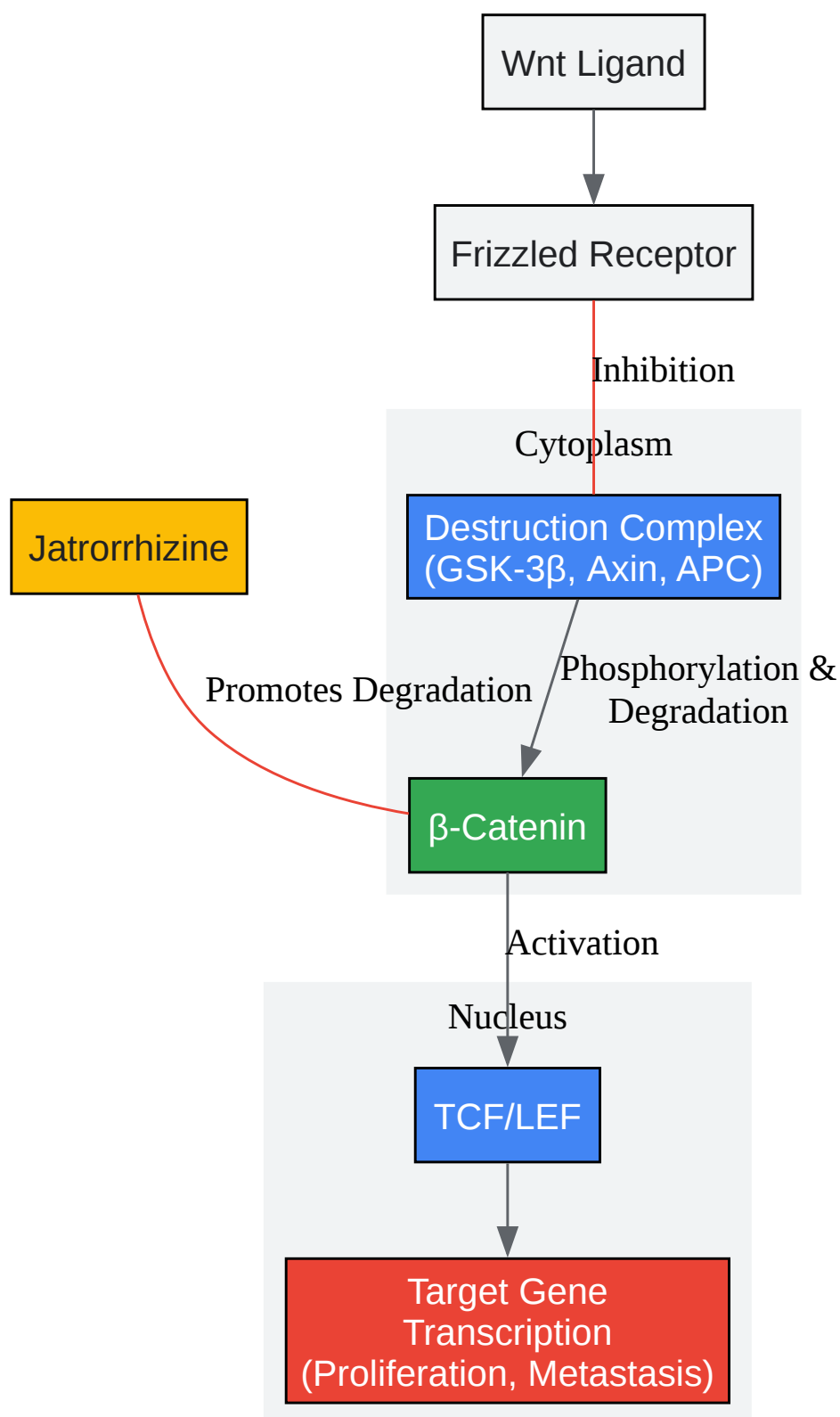
## Quantitative Data: In Vitro Cytotoxicity

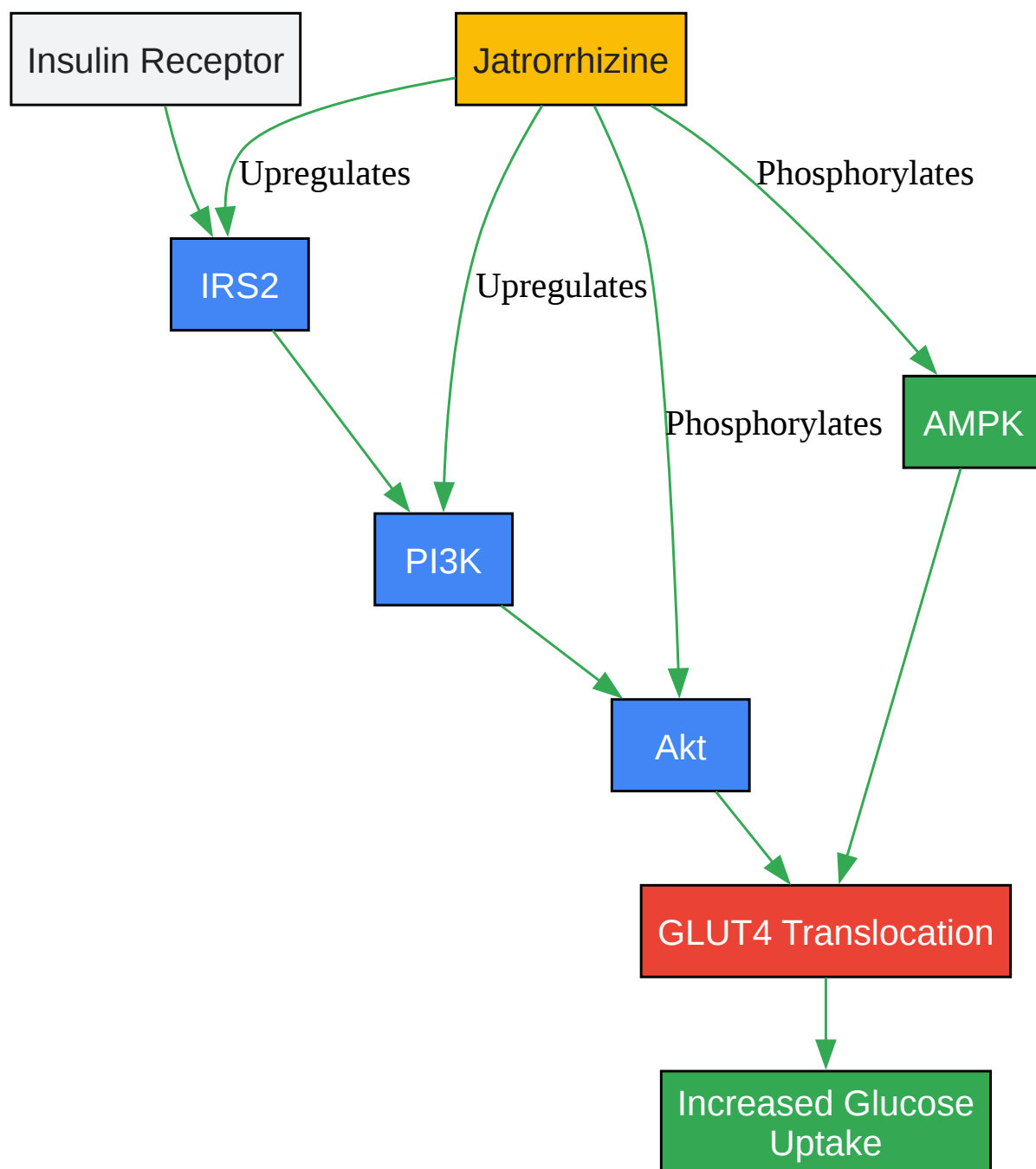
The cytotoxic effects of jatrorrhizine have been quantified in numerous cancer cell lines, with IC<sub>50</sub> values indicating its potency.

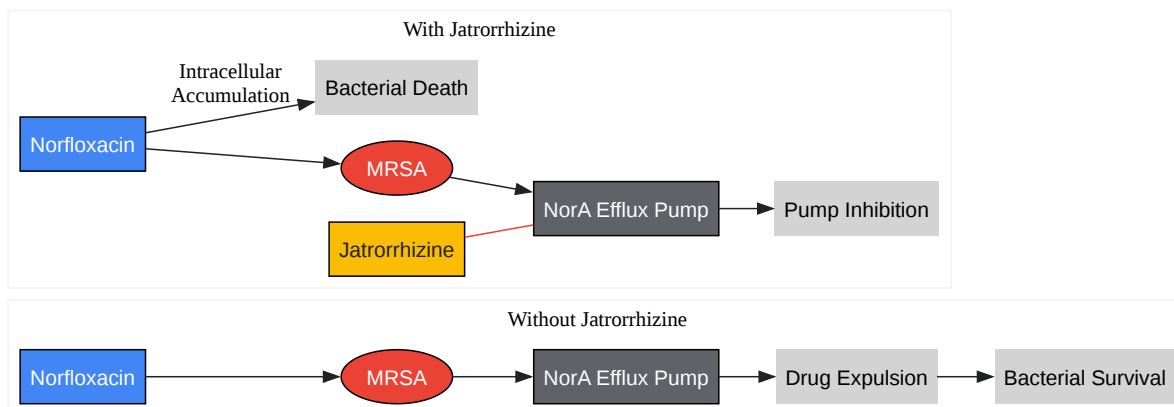
Cell Line	Cancer Type	Assay	Duration (hrs)	IC <sub>50</sub> (μM)	Reference
HCT-116	Colorectal Carcinoma	MTT	24	16.21 ± 0.83	<a href="#">[1]</a>
MTT	48	8.01 ± 0.64	<a href="#">[1]</a>		
MTT	72	6.75 ± 0.29	<a href="#">[4]</a>		
HT-29	Colorectal Carcinoma	MTT	24	13.64 ± 1.61	<a href="#">[1]</a>
MTT	48	6.27 ± 0.17	<a href="#">[1]</a>		
MTT	72	5.29 ± 0.13	<a href="#">[4]</a>		
MDA-MB-231	Mammary Carcinoma	MTT	-	11.08 ± 1.19	<a href="#">[5]</a>
MCF-7	Mammary Carcinoma	MTT	-	17.11 ± 4.54	<a href="#">[5]</a>
4T1	Mammary Carcinoma	MTT	-	22.14 ± 2.87	<a href="#">[5]</a>
C8161	Metastatic Melanoma	-	-	47.4 ± 1.6	<a href="#">[6]</a>

## Signaling Pathways

Jatrorrhizine has been shown to inhibit the Wnt/ $\beta$ -catenin signaling pathway, which is crucial in the development of colorectal cancer. It downregulates  $\beta$ -catenin expression and upregulates GSK-3 $\beta$ , leading to the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.<sup>[1][4]</sup>







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